molecular formula C11H8N2O3 B6327760 2-Nitro-5-phenoxypyridine CAS No. 779345-38-9

2-Nitro-5-phenoxypyridine

Cat. No.: B6327760
CAS No.: 779345-38-9
M. Wt: 216.19 g/mol
InChI Key: XUBRRDQSHJQLBR-UHFFFAOYSA-N
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Description

2-Nitro-5-phenoxypyridine: is an organic compound with the molecular formula C11H8N2O3. It is a derivative of pyridine, characterized by the presence of a nitro group at the second position and a phenoxy group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-Nitro-5-phenoxypyridine involves the reaction of 5-bromo-2-nitropyridine with phenol in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction is typically carried out at a temperature range of 0 to 20°C for 16 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over magnesium sulfate (MgSO4), and the solvent is removed under reduced pressure. The product is purified by column chromatography using a mixture of heptane and ethyl acetate as the eluent .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 2-Nitro-5-phenoxypyridine can undergo reduction reactions to form 2-amino-5-phenoxypyridine. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acetic acid.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia (NH3) under high pressure and temperature.

    Oxidation: Although less common, the phenoxy group can undergo oxidation reactions to form phenol derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder, acetic acid.

    Substitution: Ammonia (NH3), high pressure, high temperature.

    Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 2-Amino-5-phenoxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Phenol derivatives.

Scientific Research Applications

Chemistry:

2-Nitro-5-phenoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities. These compounds have shown promise as inhibitors of specific enzymes and receptors, making them potential candidates for drug development .

Industry:

In the agrochemical industry, this compound derivatives are used as active ingredients in pesticides and herbicides. Their unique chemical structure allows for effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of 2-Nitro-5-phenoxypyridine and its derivatives varies depending on the specific applicationFor example, in the case of herbicides, this compound derivatives may inhibit key enzymes involved in plant growth, leading to the death of the target plants .

Comparison with Similar Compounds

  • 2-Nitro-5-chloropyridine
  • 2-Nitro-5-methoxypyridine
  • 2-Nitro-5-aminopyridine

Comparison:

2-Nitro-5-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to 2-Nitro-5-chloropyridine, which has a chlorine atom, the phenoxy group in this compound provides increased lipophilicity and potential for hydrogen bonding interactions. This can enhance its biological activity and make it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-nitro-5-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(8-12-11)16-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBRRDQSHJQLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311984
Record name 2-Nitro-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779345-38-9
Record name 2-Nitro-5-phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779345-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenol (306 mg) was dissolved in dry DMF (5 mL) and subsequently, sodium hydride (60% in mineral oil, 130 mg) was added which resulted in strong hydrogen gas evolution. The mixture was then allowed to stir at RT for 30 minutes. Subsequently, 5-bromo-2-nitro-pyridine (600 mg) was added und the resulting mixture was stirred at 60° C. for 12 hours. The reaction mixture was poured into ice water and the aqueous phase was saturated with NaCl and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over Na2SO4 and evaporated. The residue was purified by flash chromatography (silica gel, gradient of ethyl acetate in heptane) to give 2-nitro-5-phenoxy-pyridine as a light yellow foam (267 mg). MS (EI): 216.1 (M+).
Quantity
306 mg
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5 mL
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130 mg
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600 mg
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ice water
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Synthesis routes and methods II

Procedure details

8.1 Phenol (25 mmol) is dissolved in DMF (30 ml) and NaH (1.1 eq., 60% suspension in liquid paraffin) is added at 0° C. 5-Bromo-2-nitro-pyridine (1.0 eq.) in DMF (20 ml) is added and stirred 16 h at RT. The reaction solution is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4 and the solvent is removed in vacuo. 2-Nitro-5-phenoxy-pyridine is obtained after column chromatography (heptan/ethyl acetate) as a brown oil in a yield of 78%; HPLC (method A): 1.95 min; LC-MS: 1.678 min, 217.15 (M+H+).
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25 mmol
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30 mL
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20 mL
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